Product packaging for 4-(2-chloroethylamino)benzoic acid(Cat. No.:CAS No. 2045-23-0)

4-(2-chloroethylamino)benzoic acid

Cat. No.: B14742897
CAS No.: 2045-23-0
M. Wt: 199.63 g/mol
InChI Key: UWDKMSKDFPXPAM-UHFFFAOYSA-N
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Description

Structural Characterization and Chemical Significance

4-(2-chloroethylamino)benzoic acid is an organic compound characterized by a benzoic acid core. This core consists of a benzene (B151609) ring attached to a carboxylic acid functional group. In this specific molecule, the benzene ring is further substituted at the fourth position (para position) with a (2-chloroethyl)amino group (-NHCH₂CH₂Cl).

The structure combines the features of an aromatic carboxylic acid with those of a secondary amine bearing a reactive alkyl chloride. The presence of the carboxylic acid group imparts acidic properties to the molecule, while the amino group provides a basic site. The chloroethyl group is a notable feature, as the carbon-chlorine bond is susceptible to nucleophilic substitution reactions, making this compound a potential alkylating agent. This reactivity is a key aspect of its chemical significance, suggesting its potential utility as a building block or intermediate in the synthesis of more complex molecules.

Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Note: The data in this table is based on computational predictions and has not been experimentally verified.

The dual functionality of an acid and a reactive alkyl halide in one molecule makes this compound an interesting, albeit under-explored, candidate for various research applications, potentially in medicinal chemistry and materials science.

Historical Perspective on Related Benzoic Acid Derivatives as Research Scaffolds

The study of benzoic acid and its derivatives has a rich history, forming a cornerstone of modern organic and medicinal chemistry.

Early Discoveries and Foundational Research Benzoic acid itself was first described in the 16th century. wikipedia.orgua.educhemeurope.com Early descriptions of its isolation through the dry distillation of gum benzoin (B196080) were made by Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596). wikipedia.orgchemeurope.com However, it was not until 1832 that the chemical composition of benzoic acid was determined by Justus von Liebig and Friedrich Wöhler. wikipedia.orgchemeurope.com Their work also shed light on the relationship between benzoic acid and hippuric acid. wikipedia.orgchemeurope.com A significant milestone in the application of benzoic acid derivatives came in 1875 when Salkowski discovered the antifungal properties of benzoic acid. wikipedia.orgchemeurope.com

Industrial Synthesis and Broadening Applications The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride (B165768) with calcium hydroxide, followed by acidification. wikipedia.orgchemeurope.com This method, however, often resulted in products contaminated with chlorinated derivatives. wikipedia.orgchemeurope.com Subsequently, the air oxidation of toluene (B28343) has become the predominant method for producing benzoic acid, valued for its efficiency and the purity of the resulting product. acs.orgresearchgate.net

The versatility of the benzoic acid scaffold has led to its use as a precursor in the synthesis of a vast array of other organic substances. chemeurope.comresearchgate.net Its derivatives have been explored for a wide range of biological activities, including as antimicrobial and antioxidant agents. acs.org

In medicinal chemistry, benzoic acid derivatives have been investigated for numerous therapeutic applications. For instance, they have served as the structural basis for the development of local anesthetics. The core structure is often modified to include an amine group, which is crucial for the anesthetic activity.

The historical development of benzoic acid and its derivatives showcases the fundamental role of this chemical scaffold in advancing chemical synthesis and drug discovery. While this compound itself remains largely uncharacterized in the scientific literature, its structural components are deeply rooted in this long history of chemical exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B14742897 4-(2-chloroethylamino)benzoic acid CAS No. 2045-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2045-23-0

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-(2-chloroethylamino)benzoic acid

InChI

InChI=1S/C9H10ClNO2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)

InChI Key

UWDKMSKDFPXPAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCCl

Origin of Product

United States

Synthetic Methodologies for 4 2 Chloroethylamino Benzoic Acid and Its Analogs

Direct Synthesis of 4-(2-chloroethylamino)benzoic acid

The direct synthesis of this compound can be approached from different starting materials, primarily involving the formation of the benzoic acid moiety and the introduction of the N,N-bis(2-chloroethyl)amino group.

One synthetic route involves the conversion of 4-(2'-chloroethyl)acetophenone to 4-(2'-chloroethyl)benzoic acid. This transformation can be achieved through a haloform reaction. The process entails reacting 4-(2'-chloroethyl)acetophenone with an aqueous alkaline solution of a hypochlorite (B82951), such as sodium hypochlorite or potassium hypochlorite. google.com The reaction is typically conducted at temperatures ranging from 25 °C to 110 °C. google.com Following the reaction, the resulting solution containing the salt of the benzoic acid is acidified using a strong inorganic acid to precipitate the final product, 4-(2'-chloroethyl)benzoic acid. google.com This method provides a direct conversion of the acetophenone (B1666503) derivative to the corresponding benzoic acid.

A general representation of this haloform reaction is depicted in the table below:

ReactantReagentsProduct
4-(2'-chloroethyl)acetophenone1. Sodium hypochlorite (NaOCl) / Potassium hypochlorite (KOCl) in aqueous alkaline solution2. Strong inorganic acid (e.g., HCl)4-(2'-chloroethyl)benzoic acid

A common and versatile method for synthesizing this compound and its analogs starts from p-aminobenzoic acid (PABA). This approach involves the N-alkylation of the amino group. A series of alkyl derivatives of PABA can be prepared using potassium carbonate and suitable alkylating agents under mild reaction conditions. tandfonline.comnih.gov

For the synthesis of the specific N,N-bis(2-chloroethyl)amino moiety, the process typically involves a two-step alkylation. Initially, the amino group of p-aminobenzoic acid is reacted with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups, forming 4-[N,N-bis(2-hydroxyethyl)amino]benzoic acid. This intermediate is then subjected to chlorination, commonly using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding the final 4-[N,N-bis(2-chloroethyl)amino]benzoic acid.

The general steps for this derivatization are outlined below:

Starting MaterialIntermediateFinal Product
p-Aminobenzoic acid4-[N,N-bis(2-hydroxyethyl)amino]benzoic acid4-[N,N-bis(2-chloroethyl)amino]benzoic acid

Synthesis of Benzoic Acid Nitrogen Mustard Analogs

The core structure of 4-[N,N-bis(2-chloroethyl)amino]benzoic acid serves as a scaffold for the synthesis of a wide array of analogs. These modifications are primarily achieved through reactions involving the carboxylic acid group, such as esterification and amidation, to link the nitrogen mustard moiety to other molecules of interest.

Ester and amide derivatives of 4-[N,N-bis(2-chloroethyl)amino]benzoic acid are synthesized to explore structure-activity relationships.

Esterification: The carboxylic acid group can be converted to an ester by reacting it with various alcohols in the presence of an acid catalyst or using coupling agents. For instance, steroidal esters of 4-[N,N-bis(2-chloroethyl)amino]benzoic acid have been prepared. nih.gov The synthesis of these esters often involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: Similarly, amides are formed by coupling the carboxylic acid with a variety of amines. This reaction is also frequently facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and DMAP to form an active intermediate that readily reacts with the amine. nih.govajrconline.org These strategies have been employed to create a series of amide-coupled benzoic nitrogen mustard derivatives. ajrconline.org

A summary of common reagents used in these strategies is provided below:

ReactionCoupling Agents / Catalysts
EsterificationDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Amidation1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP)

A significant area of research involves the conjugation of 4-[N,N-bis(2-chloroethyl)amino]benzoic acid with various biologically relevant molecules to create targeted therapeutic agents. This molecular hybridization strategy aims to combine the cytotoxic properties of the nitrogen mustard with the specific targeting capabilities of the scaffold molecule. nih.govnih.govtandfonline.com

Diosgenin (B1670711) Conjugates: Novel hybrids of diosgenin, a natural steroidal saponin, with benzoic acid mustard have been synthesized. nih.govtandfonline.comproquest.com The synthesis typically involves the coupling of the hydroxyl group of diosgenin with the carboxylic acid of the benzoic acid mustard using coupling agents like EDCI and DMAP. nih.gov

Distamycin A Analog Conjugates: Benzoic acid mustard has been conjugated to analogs of distamycin A, a DNA minor groove binding agent. nih.govnih.gov The synthesis involves creating an amide linkage between the C-terminus of the distamycin analog and the carboxylic acid of the benzoic acid mustard. nih.gov

Oridonin (B1677485) Conjugates: Researchers have also synthesized conjugates of the natural product oridonin with benzoic acid nitrogen mustards, hoping to achieve synergistic effects.

The table below lists some examples of biologically relevant scaffolds conjugated with benzoic acid nitrogen mustards.

ScaffoldType of Molecule
DiosgeninSteroidal Saponin nih.govtandfonline.comproquest.com
Distamycin A AnalogsDNA Minor Groove Binder nih.govnih.gov
OridoninDiterpenoid
SteroidsLipophilic carriers nih.gov

Derivatization Strategies and Molecular Scaffold Applications in Chemical Biology

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

The systematic design and synthesis of derivatives are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 4-(2-chloroethylamino)benzoic acid, derivatization has primarily focused on its two key functional groups: the carboxylic acid and the chloroethylamino moiety.

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of ester and amide derivatives. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets.

Standard synthetic methodologies are employed for these transformations. Esterification is commonly achieved through reactions like Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions. researchgate.net For instance, the synthesis of various ester derivatives of the closely related 4-(2-chloroacetamido)benzoic acid has been reported, demonstrating the feasibility of this approach. researchgate.netresearchgate.net Amide bond formation is another key strategy, often accomplished using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which facilitate the reaction between the carboxylic acid and an amine. nih.govnih.gov This approach has been used to synthesize dipeptides and other amide derivatives of similar benzoic acid structures. nih.gov

A notable example involves the synthesis of a prodrug where the carboxylic acid is linked to L-glutamic acid via an amide bond. creative-biolabs.com This modification masks the activating effect of the carboxyl group, rendering the nitrogen mustard less reactive until the glutamic acid is cleaved by a specific enzyme. creative-biolabs.com

Table 1: Examples of Carboxylic Acid Modifications and Synthetic Strategies

Derivative Type Synthetic Strategy Reagents/Conditions Reference
Esters Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) researchgate.net
Amides Peptide Coupling Amine, Coupling Reagent (e.g., DCC, DMT/NMM/TsO⁻) nih.govnih.gov
Amides Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by amine researchgate.netgoogle.com

The N,N-bis(2-chloroethyl)amino group is the pharmacophore responsible for the compound's alkylating activity. This moiety can form a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on biomolecules like DNA. nih.gov Modifications in this region are less about creating diverse libraries and more about controlling reactivity.

The primary strategy involves creating prodrugs where the reactivity of the nitrogen mustard is temporarily masked. This is often achieved by modifying a different part of the molecule that electronically influences the nitrogen lone pair availability, as seen with the L-glutamic acid conjugate. creative-biolabs.comnih.gov In that prodrug, 4-[N,N-bis(2-chloroethyl)amino]benzoyl-L-glutamic acid, the amide linkage to glutamic acid deactivates the mustard group. creative-biolabs.com The prodrug itself is significantly less cytotoxic than the parent benzoic acid mustard, which is generated upon enzymatic cleavage of the glutamic acid. creative-biolabs.com This "masking" strategy is a cornerstone of its application in targeted systems.

While direct linker attachment to the tertiary amine is not common, the chloroethyl groups are the key reactive handles. Their intrinsic reactivity is harnessed for covalent bonding to target macromolecules, which is the ultimate "linking" step in its mechanism of action.

Integration into Complex Molecular Architectures

The utility of this compound as a molecular scaffold is highlighted by its incorporation into larger, more complex molecules designed for specific biological tasks. These include conjugates with other bioactive molecules like natural products and steroids, and integration into sophisticated enzyme-activated systems.

To enhance target specificity and therapeutic potential, the this compound scaffold has been conjugated to molecules that have natural affinities for certain tissues or cellular receptors.

Steroidal Conjugates: Steroids, which have high affinity for hormone receptors often overexpressed in certain cancers, serve as ideal carriers for cytotoxic agents. Researchers have synthesized steroidal amidoesters of 4-[N,N-bis(2-chloroethyl)amino]benzoic acid. nih.gov In one study, the 4-[N,N-bis(2-chloroethyl)amino]benzoate of several acetamido-androstanol derivatives were prepared and evaluated for their anticancer effects. nih.gov Notably, the 17β-acetamido-3β-hydroxy-5-androsten-4-[N,N-bis(2-chloroethyl)amino]benzoate conjugate demonstrated a significant cytotoxic effect against A431 squamous cell carcinoma cells. nih.gov Other work has focused on conjugating a related nitrogen mustard, 3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid (POPAM), to steroidal lactams. nih.govacs.org

Natural Product Conjugates: Amino acids are natural products that can be used to create prodrugs. The most prominent example is the conjugation with L-glutamic acid to form 4-[N,N-bis(2-chloroethyl)amino]benzoyl-L-glutamic acid. creative-biolabs.comnih.gov This creates a prodrug that is a substrate for a specific enzyme, allowing for targeted release of the active benzoic acid mustard. nih.gov

Table 2: Examples of this compound scaffold conjugates

Conjugate Partner Linkage Type Resulting Compound Target/Application Reference
17β-acetamido-5-androsten-3β-ol Ester 17β-acetamido-3β-hydroxy-5-androsten-4-[N,N-bis(2-chloroethyl)amino]benzoate A431 Squamous Cell Carcinoma nih.gov

A sophisticated application of this scaffold is in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a strategy designed to increase the selectivity of chemotherapy. nih.gov This system utilizes a two-step approach. First, a monoclonal antibody conjugated to a non-mammalian enzyme is administered and allowed to localize at tumor sites. creative-biolabs.comnih.gov Then, a non-toxic prodrug is given, which is systemically distributed. nih.gov

The prodrug is specifically designed to be a substrate for the targeted enzyme. In the case of the this compound scaffold, the prodrug is 4-[N,N-bis(2-chloroethyl)amino]benzoyl-L-glutamic acid. creative-biolabs.comnih.gov The enzyme used is carboxypeptidase G2 (CPG2), which is not found in mammalian cells. nih.gov When the prodrug reaches the tumor where the antibody-CPG2 conjugate is localized, the CPG2 enzyme cleaves the glutamic acid moiety. creative-biolabs.com This cleavage unmasks the carboxyl group, activating the nitrogen mustard and releasing the potent cytotoxic agent, 4-[N,N-bis(2-chloroethyl)amino]benzoic acid, directly at the tumor site. creative-biolabs.comnih.gov This localized activation minimizes systemic toxicity, as the prodrug remains largely inert in other tissues. nih.gov

Structure-Activity Relationship (SAR) Investigations of Benzoic Acid Alkylating Agent Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For derivatives of the this compound scaffold, SAR investigations have provided insights into how different structural modifications influence biological activity.

The Aromatic Ring and Carboxylic Acid: The electronic nature of the benzoic acid ring system plays a key role. The carboxyl group is an activating group, meaning it enhances the reactivity of the nitrogen mustard. Masking this group, for instance by converting it to an amide as in the glutamic acid prodrug, significantly reduces its alkylating activity. creative-biolabs.com SAR studies on other benzoic acid derivatives have shown that the presence and position of substituents on the phenyl ring are critical. For example, in a series of anti-sickling benzoic acid derivatives, strong electron-donating groups on the benzene (B151609) ring were found to be important for potent activity. While the electronic requirements may differ depending on the biological target, it underscores the importance of the substitution pattern on the aromatic core.

Conjugated Moieties: When the scaffold is conjugated to other molecules, the nature of the conjugate partner is paramount. In the steroidal derivatives of 4-[N,N-bis(2-chloroethyl)amino]benzoic acid, the specific stereochemistry and substitution pattern of the steroid nucleus dictated the cytotoxic potency against different cancer cell lines. nih.gov Only one of the four synthesized steroidal esters showed a significant effect, highlighting the high degree of structural specificity required for activity. nih.gov

Positional and Substituent Effects on Chemical Reactivity Profiles

Detailed experimental data on how the position of the chloroethylamino group and any additional substituents on the benzoic acid ring of this compound affect its reactivity are not documented in the available literature. For other benzoic acid derivatives, research has shown that electron-donating or electron-withdrawing groups can significantly alter the reactivity of the carboxylic acid and the aromatic ring. For example, the introduction of a methyl group at the meta position to the carboxyl group in certain retinoids can switch the compound's activity from agonistic to antagonistic. The inductive effect of a chlorine atom, as seen in 4-(2-chloroacetamido) benzoic acid derivatives, has been shown to influence the ionization character of the amide nitrogen, thereby affecting its chemical behavior.

Without dedicated studies on this compound, a precise and scientifically robust analysis of its specific chemical and biological properties remains an area for future investigation.

Advanced Analytical Methodologies for Research Studies

Chromatographic Separation and Detection Techniques

Chromatography stands as a cornerstone for the analysis of "4-(2-chloroethylamino)benzoic acid," its derivatives, and metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools, each offering distinct advantages for the separation and identification of these compounds.

The development and validation of HPLC methods are critical for the reliable analysis of derivatives of "this compound." While specific validated methods for this exact compound are not extensively published, methodologies for analogous aromatic acids and amines provide a robust framework. For instance, a Reverse Phase-HPLC (RP-HPLC) method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, was developed and validated according to International Conference on Harmonization (ICH) guidelines. pensoft.netresearchgate.net Such a method typically involves a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) in an isocratic or gradient elution. pensoft.netresearchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm. pensoft.netresearchgate.net

Validation of the HPLC method ensures its suitability for its intended purpose and typically includes the evaluation of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). thaiscience.infoekb.egwu.ac.th For example, in the analysis of benzoic and sorbic acid in food samples, a method was validated showing good linearity over a concentration range of 5-200 μg/mL for benzoic acid with a high correlation coefficient (r² > 0.999). thaiscience.info

A representative HPLC method for a benzoic acid derivative could be summarized as follows:

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.netresearchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.netresearchgate.net
Flow Rate 1.0 mL/min pensoft.netresearchgate.net
Detection UV at 225 nm pensoft.netresearchgate.net
Column Temperature 30 °C pensoft.netresearchgate.net

This table presents a hypothetical validated HPLC method for a derivative of this compound, based on established methods for similar compounds.

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. For non-volatile compounds like "this compound" and its metabolites, a crucial step of chemical derivatization is required to increase their volatility. mdpi.com Common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylation. mdpi.com

The GC-MS workflow for metabolite profiling typically involves:

Sample Extraction: Isolation of metabolites from the biological matrix.

Derivatization: Chemical modification to produce volatile derivatives. mdpi.com

GC Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column.

MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries. mdpi.comnih.gov

GC-MS is particularly powerful for metabolomics studies, enabling the simultaneous analysis of hundreds of small molecules such as organic acids, amino acids, and sugars. researchgate.netyoutube.com This allows for a comprehensive understanding of the metabolic fate of "this compound."

Analytical StepDescription
Sample Type Biological fluids (e.g., urine, plasma), tissue extracts
Derivatization Agent Silylating agents (e.g., BSTFA, MSTFA) or alkylating agents mdpi.com
GC Column Typically a capillary column with a non-polar stationary phase
Ionization Mode Electron Impact (EI)
Data Analysis Comparison of mass spectra with databases (e.g., NIST, Wiley) for compound identification mdpi.com

This table outlines the general workflow for the GC-MS analysis of metabolites of this compound.

Spectrophotometric Quantification

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of aromatic amines like "this compound," particularly in quality control settings. These methods are often based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer.

One such method involves the reaction of an aromatic amine with a suitable chromogenic reagent. For instance, a method for the determination of aromatic amines is based on their reaction with an Fe(III)-ferrozine complex. The amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with a maximum absorbance at 562 nm. nih.gov The intensity of the color is proportional to the concentration of the amine.

Another relevant technique is charge-transfer complexation. A simple and sensitive spectrophotometric method has been described for the quantification of 4-aminobenzoic acid (PABA), a structurally related primary amine. This method is based on the reaction of PABA as an n-electron donor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor, forming a highly colored complex with a 1:1 stoichiometric ratio. The resulting colored product can be quantified at 474 nm. ekb.eg This method has been shown to be linear over a concentration range of 5-90 µg/mL with a limit of detection of 0.55 µg/mL. ekb.eg Given the presence of the secondary amino group in "this compound," this approach could potentially be adapted for its quantification.

ParameterValue
Reagent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) ekb.eg
Wavelength of Maximum Absorbance (λmax) 474 nm ekb.eg
Linearity Range 5-90 µg/mL (for PABA) ekb.eg
Limit of Detection (LOD) 0.55 µg/mL (for PABA) ekb.eg
Limit of Quantification (LOQ) 1.67 µg/mL (for PABA) ekb.eg

This table summarizes the key parameters of a spectrophotometric method for the quantification of 4-aminobenzoic acid, which could be adapted for this compound.

Pre-column Derivatization Strategies for Enhanced Sensitivity and Specificity

Pre-column derivatization is a powerful strategy to improve the chromatographic behavior and enhance the detectability of analytes like "this compound," especially when present at low concentrations. actascientific.com This involves a chemical reaction to attach a tag to the analyte molecule before its introduction into the HPLC or GC system. This tag can be a chromophore for enhanced UV detection or a fluorophore for highly sensitive fluorescence detection. thermofisher.comcreative-proteomics.com

For the analysis of compounds with primary and secondary amino groups, several derivatization reagents are commonly used:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular reagent for automated pre-column derivatization due to its rapid reaction time. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comcreative-proteomics.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives. actascientific.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. actascientific.comcreative-proteomics.com

2-Naphthalenesulfonyl Chloride (NSCl): Has been successfully used for the pre-column derivatization of secondary amines in spectinomycin, yielding derivatives detectable at 254 nm. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the type of detector available. For "this compound," which contains a secondary amine, reagents like FMOC-Cl, Dansyl Chloride, PITC, and NSCl would be suitable choices to enhance its detection in HPLC analysis. actascientific.comthermofisher.comcreative-proteomics.comnih.gov

Derivatization ReagentTarget Functional GroupDetection Method
o-Phthalaldehyde (OPA)Primary AminesFluorescence thermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescence, UV thermofisher.comcreative-proteomics.com
Dansyl Chloride (DNS-Cl)Primary and Secondary AminesFluorescence actascientific.com
Phenylisothiocyanate (PITC)Primary and Secondary AminesUV actascientific.comcreative-proteomics.com
2-Naphthalenesulfonyl Chloride (NSCl)Secondary AminesUV nih.gov

This table provides a summary of common pre-column derivatization reagents that can be used for the analysis of compounds containing amino groups.

In Vitro Metabolic Fate and Biotransformation Studies

Metabolic Stability Profiling in Subcellular Fractions and Cell Culture Systems

Metabolic stability is a key determinant of a compound's pharmacokinetic profile. Understanding how rapidly 4-(2-chloroethylamino)benzoic acid is metabolized by liver enzymes is essential for predicting its duration of action and potential for accumulation.

Hepatic Microsomal Stability Assessments

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Stability assessments in this system are a standard method for determining the intrinsic clearance of a compound. The process typically involves incubating the test compound with liver microsomes and a necessary cofactor, such as NADPH, to initiate the metabolic reactions. The rate at which the compound disappears over time is then measured to determine its metabolic stability.

As of the latest available data, specific studies detailing the hepatic microsomal stability of this compound have not been published in the public domain. Therefore, quantitative data on its half-life and intrinsic clearance in human or animal liver microsomes are not available.

Hepatocyte Incubation Studies

Hepatocytes, or liver cells, provide a more comprehensive in vitro model for metabolic studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Incubating this compound with hepatocytes allows for a more complete picture of its metabolic fate, including the potential for uptake into the cells and the formation of a wider range of metabolites.

There are currently no publicly available research findings from hepatocyte incubation studies specifically for this compound. Consequently, data on its rate of metabolism and the metabolic pathways active in intact liver cells are unavailable.

Identification and Characterization of In Vitro Metabolites

Identifying the metabolites of this compound is crucial for understanding its complete biological effects. Metabolites can be pharmacologically active, inactive, or potentially toxic. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to separate and identify the chemical structures of metabolites formed in in vitro systems.

Detailed studies to identify and characterize the in vitro metabolites of this compound have not been reported in the available scientific literature. Therefore, the specific biotransformation products of this compound remain uncharacterized.

Enzyme Reaction Phenotyping and Cytochrome P450 (CYP) Involvement (in vitro)

Pinpointing the specific enzymes responsible for the metabolism of this compound is essential for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of foreign compounds. In vitro studies using a panel of recombinant human CYP enzymes can identify which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are capable of metabolizing the compound.

No specific enzyme phenotyping studies for this compound have been published. As a result, the specific cytochrome P450 enzymes or other metabolic enzymes involved in its biotransformation have not been identified.

Comparative In Vitro Metabolism Across Different Species (Research Models)

Understanding the differences in metabolism across various species is vital for the extrapolation of preclinical safety data to humans. In vitro comparative metabolism studies are often conducted using liver microsomes or hepatocytes from different species, such as rats, mice, dogs, and humans, to identify any species-specific metabolites or differences in metabolic rates.

Publicly accessible data from in vitro studies comparing the metabolism of this compound across different species are not available. Therefore, it is not known whether the metabolic pathways and rates of metabolism are similar or different between preclinical research models and humans.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a ligand to its target receptor.

In the context of derivatives of 4-(2-chloroethylamino)benzoic acid, such as 4-(2-chloroacetamido)benzoic acid, molecular docking studies have been employed to investigate their potential as local anesthetics. These studies often involve docking the compounds into the active site of a relevant biological target, like a voltage-gated sodium channel, to predict their binding affinity and interactions. researchgate.net For instance, derivatives of 4-(2-chloroacetamido)benzoic acid were docked into the NavAb voltage-gated sodium channel (PDB ID: 3RVY) using AutoDock Vina to assess their potential as local anesthetics, with lignocaine used as a reference standard. researchgate.net

Similarly, various benzoic acid derivatives have been evaluated through molecular docking for their potential antiviral activity against the SARS-CoV-2 main protease. nih.govnih.gov These studies compare the binding affinities and interactions of the derivatives with the active site of the protease to identify promising candidates for further development. nih.govnih.gov

Characterization of Binding Poses and Interaction Hotspots

A critical aspect of molecular docking is the detailed analysis of the binding poses of the ligand within the receptor's active site. This analysis reveals key interactions, or "hotspots," such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and specificity.

For example, in studies of benzoic acid derivatives targeting the SARS-CoV-2 main protease, the presence of hydrophilic groups like NH, OH, N, and O was found to favor interactions within the active site, leading to better docking scores. nih.gov The orientation of the molecules within the active site, surrounded by key amino acid residues, is vital for optimal interactions and biological activity. ekb.eg

Analysis of Ligand-Protein Specificity

Molecular docking also aids in understanding the specificity of a ligand for a particular protein or even a specific isoform of an enzyme. By comparing the docking scores and binding modes of a ligand across different but related protein structures, researchers can predict its selectivity.

For instance, in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), molecular docking is used to evaluate the binding of new compounds to the cyclooxygenase (COX) enzymes, COX-1 and COX-2. ekb.eg The goal is often to design compounds that selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The docking studies help in identifying derivatives that show a higher binding affinity for COX-2 over COX-1, thus predicting their specificity. ekb.eg

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. These models are then used as 3D queries to screen large compound libraries to identify new potential ligands. nih.gov

Ligand-Based Pharmacophore Hypothesis Generation from Active Analogues

When the 3D structure of the biological target is unknown, pharmacophore models can be generated based on a set of known active ligands. This approach, known as ligand-based pharmacophore modeling, involves aligning the active molecules and identifying the common chemical features that are responsible for their biological activity.

While specific examples for this compound are not detailed in the provided results, the general principle involves using a series of its active analogues to derive a hypothesis about the necessary features for activity. This model can then be used to design new molecules or to search for existing compounds with similar features.

Structure-Based Pharmacophore Model Derivation from Macromolecular Structures

When the 3D structure of the target protein, either alone (apo) or in complex with a ligand, is available, a structure-based pharmacophore model can be derived. nih.govnih.gov This approach directly utilizes the information about the binding site's size, shape, and interaction points to define the pharmacophore features. nih.gov

For example, a workflow called apo2ph4 has been developed to generate pharmacophore models from the apo structure of a receptor, without prior knowledge of any active ligands. nih.gov This is particularly useful in the early stages of drug discovery. The process involves identifying potential interaction features within the binding pocket, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This method has been successfully applied to various targets, including G-protein coupled receptors. nih.govnih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) are often used to calculate various molecular properties that are relevant to a molecule's biological activity. researchgate.net

For derivatives of 4-(2-chloroacetamido)benzoic acid, DFT studies have been conducted to analyze their electronic properties. researchgate.net These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons and thus its reactivity. ekb.eg

QM/MM (Quantum Mechanics/Molecular Mechanics) studies, which combine the accuracy of QM for the ligand with the efficiency of MM for the protein and solvent, can be used to explore the photophysics and reaction mechanisms of molecules in a biological environment. rsc.org Although not specifically documented for this compound in the provided results, this approach is valuable for understanding processes like excited-state decay and reaction pathways. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on "this compound" are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational landscape and potential binding interactions.

MD simulations can elucidate the flexibility of the 2-chloroethylamino side chain and its orientation relative to the benzoic acid ring. This is crucial as the conformation of the molecule can significantly influence its interaction with biological targets. For instance, simulations could reveal the energetically favorable conformations of the molecule in different solvent environments, mimicking physiological conditions.

Furthermore, MD simulations are instrumental in studying the binding dynamics of a ligand to its receptor. By placing "this compound" in the binding site of a target protein, simulations can track the trajectory of their interaction, providing information on the stability of the complex, the key interacting residues, and the energetic contributions of these interactions. This approach has been successfully applied to derivatives of benzoic acid to understand their binding mechanisms. For example, classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing how confinement impacts its collective dynamics. nih.govunimi.it Such studies, while not directly on the target compound, highlight the potential of MD simulations to probe the behavior of "this compound" at a molecular level.

In the context of drug design, understanding the binding dynamics is paramount. For related compounds, such as derivatives of 4-(2-chloroacetamido)benzoic acid, molecular docking and DFT studies have been employed to predict their binding affinity and interactions with targets like the NaVAb voltage-gated sodium channel. researchgate.net These computational methods, often used in conjunction with MD simulations, help in identifying the crucial interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net Similar methodologies could be applied to "this compound" to explore its potential as a therapeutic agent.

A summary of computational approaches used for related benzoic acid derivatives is presented below:

Computational MethodStudied Compound/DerivativesKey Findings
Molecular Docking & DFT4-(2-chloroacetamido)benzoic acid derivativesPredicted strong interactions with the sodium channel, suggesting potential local anesthetic activity. researchgate.net
Molecular DynamicsBenzoic acidShowed that confinement increases viscosity and slows rotational correlation times. nih.govunimi.it
Molecular DockingBenzylaminobenzoic acidPredicted good binding energy against the cholinesterase enzyme. mdpi.com

Cheminformatics Applications in Compound Library Design and Analysis

Cheminformatics combines computational techniques with chemical information to support drug discovery and design. "this compound" can serve as a valuable scaffold or building block in the design of compound libraries for high-throughput screening. nih.gov

The design of such libraries often involves exploring the chemical space around a core structure. In the case of "this compound," derivatives can be generated by modifying the substituents on the aromatic ring or by altering the chloroethylamino side chain. Cheminformatics tools can be used to enumerate these virtual compounds and to predict their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

One of the key applications of cheminformatics is in the analysis of compound diversity within a library. By calculating molecular descriptors and using various visualization techniques, researchers can ensure that a library covers a broad and relevant region of chemical space. nih.gov This increases the probability of identifying hit compounds during screening campaigns. For example, a library based on the "this compound" scaffold could be analyzed to ensure a wide range of shapes, sizes, and electronic properties.

Furthermore, cheminformatics plays a crucial role in structure-activity relationship (SAR) studies. By analyzing the screening data from a library of "this compound" derivatives, computational models can be built to correlate chemical structure with biological activity. These models can then be used to prioritize compounds for further optimization and to design new derivatives with enhanced potency and selectivity. Studies on derivatives of 4-(2-chloroacetamido)benzoic acid have utilized such approaches to design compounds with potential local anesthetic activity. researchgate.net

The table below summarizes the potential applications of cheminformatics in the context of "this compound":

Cheminformatics ApplicationDescriptionRelevance to this compound
Library DesignGeneration of virtual compounds based on a core scaffold.The "this compound" structure can be used as a starting point to create a diverse library of potential drug candidates.
Property PredictionIn silico estimation of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.To assess the drug-likeness of virtual derivatives and prioritize them for synthesis.
Diversity AnalysisQuantifying the chemical diversity of a compound collection.To ensure broad coverage of chemical space and increase the chances of finding active compounds.
SAR ModelingBuilding predictive models that link chemical structure to biological activity.To guide the optimization of hit compounds and design more potent analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-chloroethylamino)benzoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a benzoic acid derivative with a chloroethylamine group under controlled pH and temperature (e.g., using sodium methoxide as a base in ethanol at 60–80°C). Key parameters include solvent polarity (to stabilize intermediates) and stoichiometric ratios to minimize side reactions like over-alkylation .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Melting point analysis (compare with literature values, e.g., mp 210–215°C for structurally similar chlorobenzoic acids ).
  • Spectroscopic techniques :
  • FT-IR to confirm functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, COOH stretch at ~2500–3000 cm⁻¹).
  • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting and integration ratios) .

Q. What are the primary biological or pharmacological applications of this compound derivatives in current research?

  • Methodological Answer : Derivatives are explored as enzyme inhibitors (e.g., prolyl hydroxylase) or receptor modulators. To assess activity:

  • Perform in vitro binding assays (e.g., competitive displacement using radiolabeled ligands).
  • Conduct dose-response studies to determine IC₅₀ values, ensuring proper controls for nonspecific interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Systematic meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or metabolic stability of derivatives.
  • Structure-activity relationship (SAR) studies : Introduce targeted substituents (e.g., methoxy or cyano groups) to isolate electronic or steric effects .

Q. What experimental design strategies are recommended for optimizing the solubility and bioavailability of this compound derivatives?

  • Methodological Answer :

  • Factorial design : Vary parameters like pH, co-solvents (e.g., DMSO/PEG mixtures), and salt forms (e.g., sodium or hydrochloride salts).
  • In silico modeling : Use tools like ACD/Labs Percepta to predict logP and pKa values, guiding structural modifications for enhanced aqueous solubility .

Q. How can crystallographic data inform the design of this compound-based coordination complexes?

  • Methodological Answer :

  • Analyze hydrogen-bonding motifs (e.g., intramolecular N–H⋯O interactions) and packing arrangements from single-crystal X-ray diffraction data. These insights guide ligand selection for metal coordination (e.g., transition metals like Cu²⁺ or Zn²⁺) to stabilize desired geometries .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data of this compound derivatives?

  • Methodological Answer :

  • Nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across concentrations, ensuring corrections for multiple comparisons .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the chloroethyl group) and quantify half-life using first-order kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.